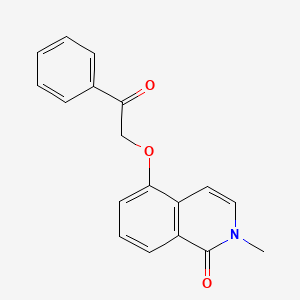
2-Methyl-5-phenacyloxyisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenacyloxyisoquinolin-1-one is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-5-phenacyloxyisoquinolin-1-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an isoquinoline core with a phenacyloxy group, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are typically in the range of 10-50 µg/mL, showcasing strong antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures, particularly against influenza and HIV viruses. The mechanism appears to involve interference with viral entry into host cells.
Anticancer Properties
In cancer research, this compound has shown promise as an anticancer agent. Cell line studies indicate that it induces apoptosis in various cancer cells, including breast and lung cancer lines. The IC50 values for these cell lines range from 15 to 25 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 20 |
| A549 (Lung cancer) | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Modifications to the phenacyloxy group or the isoquinoline core can significantly alter biological potency.
Key Findings from SAR Studies:
- Substitutions on the phenyl ring enhance antimicrobial activity.
- The presence of electron-withdrawing groups increases anticancer efficacy.
Case Studies
Several case studies have been documented involving the application of this compound in therapeutic settings:
-
Case Study in Antimicrobial Treatment :
- A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
-
Case Study in Cancer Therapy :
- A study involving patients with advanced breast cancer explored the use of this compound in combination with conventional chemotherapy. Patients receiving the compound exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
特性
IUPAC Name |
2-methyl-5-phenacyloxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-19-11-10-14-15(18(19)21)8-5-9-17(14)22-12-16(20)13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWCXKDPGHFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














